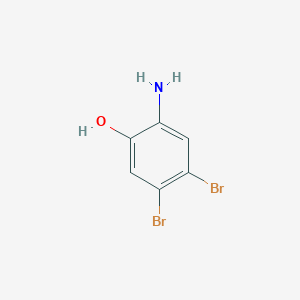

2-Amino-4,5-dibromophenol

Description

Properties

IUPAC Name |

2-amino-4,5-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJGRKJRMHAKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858692 | |

| Record name | 2-Amino-4,5-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037298-16-0 | |

| Record name | 2-Amino-4,5-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Amino-4,5-dibromophenol from 2-aminophenol

An In-depth Technical Guide to the Synthesis of 2-Amino-4,5-dibromophenol from 2-Aminophenol

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the synthesis of this compound, a valuable substituted phenol derivative for research and development in pharmaceuticals and materials science. The protocol is designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring both reproducibility and safety.

Introduction and Strategic Overview

This compound is a halogenated aromatic compound whose structural motifs—a primary amine, a hydroxyl group, and vicinal bromine atoms—make it a versatile intermediate for constructing more complex molecular architectures. Its synthesis from 2-aminophenol is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The strategic approach hinges on the potent activating and directing effects of the hydroxyl (-OH) and amino (-NH₂) groups on the aromatic ring. Both are strong ortho, para-directors. Their synergistic activation facilitates the introduction of two bromine atoms onto the ring under controlled conditions. This guide elucidates the mechanism, provides a robust experimental protocol, and outlines the critical safety measures required for handling the hazardous materials involved.

The Chemistry: Mechanism and Rationale

The synthesis of this compound is achieved through the direct bromination of 2-aminophenol. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Key Mechanistic Principles:

-

Ring Activation: The electron-donating nature of the hydroxyl and amino groups significantly increases the electron density of the benzene ring, making it highly susceptible to attack by electrophiles like the bromine cation (Br⁺) or a polarized bromine molecule (Br-Br).

-

Directing Effects: The -OH and -NH₂ groups direct incoming electrophiles to the positions ortho and para to themselves. In 2-aminophenol, the position para to the amino group (C4) and the position ortho to the hydroxyl group (C5) are strongly activated. The other ortho position to the amino group (C6) and the other ortho position to the hydroxyl group (C3) are also activated.

-

Solvent Influence: The choice of solvent is critical. Polar protic solvents, such as acetic acid or water, can polarize the Br-Br bond, increasing its electrophilicity and promoting the reaction.[1] In highly activating systems like phenols, this can sometimes lead to polybromination even without a Lewis acid catalyst.[1]

-

Reaction Control: The high reactivity of the 2-aminophenol substrate necessitates careful control over reaction conditions. The reaction is typically performed at low temperatures (e.g., 0-5 °C) with slow, portion-wise addition of the brominating agent to manage the exothermic nature of the reaction and prevent the formation of over-brominated or oxidized byproducts.

The overall transformation is depicted below:

References

An In-Depth Technical Guide to the Electrophilic Bromination of 2-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the electrophilic bromination of 2-aminophenol, a cornerstone reaction in the synthesis of valuable chemical intermediates. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols, and address potential challenges to empower researchers in their synthetic endeavors. 2-Aminophenol derivatives are crucial scaffolds in the development of pharmaceuticals and other functional molecules.[1][2][3] A thorough understanding of their synthesis is therefore of paramount importance.

Mechanistic Underpinnings: A Tale of Two Activating Groups

The electrophilic bromination of 2-aminophenol is a classic example of electrophilic aromatic substitution (EAS). The benzene ring, rendered electron-rich by two powerful activating groups—the hydroxyl (-OH) and amino (-NH2) groups—readily reacts with electrophiles like bromine.[4][5][6] Both substituents are ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[7][8]

The Directing Effects of Hydroxyl and Amino Groups

The activating and directing effects of both the -OH and -NH2 groups stem from their ability to donate electron density to the aromatic ring through resonance. The lone pairs of electrons on the oxygen and nitrogen atoms can be delocalized into the π-system of the ring, increasing its nucleophilicity and making it more susceptible to attack by electrophiles.[6] This increased electron density is most pronounced at the ortho and para positions, as illustrated by the resonance structures below.

In the case of 2-aminophenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. For the amino group, the ortho and para positions are C3 and C5. The key to predicting the outcome of the bromination lies in understanding the relative activating strengths of these two groups and the interplay of their directing effects. The hydroxyl group is generally considered a stronger activating group than the amino group.[4]

The Reaction Mechanism

The electrophilic bromination proceeds via a two-step mechanism:

-

Attack of the Electrophile: The electron-rich aromatic ring attacks the bromine molecule (Br₂), which can be polarized by a Lewis acid catalyst or a polar solvent, leading to the formation of a positively charged intermediate known as an arenium ion or sigma complex.[9] In the case of highly activated rings like 2-aminophenol, a Lewis acid catalyst is often not necessary.[5]

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the bromine, restoring the aromaticity of the ring and yielding the brominated product.

The positions of bromination are dictated by the stability of the intermediate arenium ion. When the electrophile attacks at the positions activated by both the hydroxyl and amino groups, the resulting carbocation is more resonance-stabilized.

Caption: General workflow of the electrophilic bromination of 2-aminophenol.

Experimental Protocol: Synthesis of 4,6-Dibromo-2-aminophenol

This protocol details a reliable method for the synthesis of 4,6-dibromo-2-aminophenol, a common outcome of the direct bromination of 2-aminophenol due to the high activation of the ring.

Reagents and Materials

| Reagent/Material | Quantity | Purpose |

| 2-Aminophenol | 10.9 g (0.1 mol) | Starting Material |

| Glacial Acetic Acid | 100 mL | Solvent |

| Bromine | 32.0 g (0.2 mol) | Brominating Agent |

| Sodium Bisulfite Solution (10%) | As needed | To quench excess bromine |

| Deionized Water | As needed | For washing and recrystallization |

| Beaker (250 mL) | 1 | Reaction Vessel |

| Magnetic Stirrer and Stir Bar | 1 | For mixing |

| Dropping Funnel | 1 | For controlled addition of bromine |

| Ice Bath | 1 | For temperature control |

| Buchner Funnel and Flask | 1 | For filtration |

| Filter Paper | As needed | For filtration |

Step-by-Step Procedure

-

Dissolution: In a 250 mL beaker, dissolve 10.9 g (0.1 mol) of 2-aminophenol in 100 mL of glacial acetic acid with magnetic stirring.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of 32.0 g (0.2 mol) of bromine in a small amount of glacial acetic acid from a dropping funnel over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

Precipitation: Pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A precipitate of the product will form.

-

Quenching: Add 10% sodium bisulfite solution dropwise until the reddish-brown color of excess bromine disappears.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected product is 4,6-dibromo-2-aminophenol.[10]

Challenges and Considerations

Over-bromination

The highly activated nature of the 2-aminophenol ring makes it susceptible to over-bromination, often leading to the formation of tri-substituted products.[5][6] Controlling the stoichiometry of the bromine and maintaining a low reaction temperature are crucial to minimize this side reaction.

Oxidation

The amino group is sensitive to oxidation, especially in the presence of bromine. This can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.

The Role of pH

The reactivity of the amino group is highly dependent on the pH of the reaction medium.[11][12] In strongly acidic conditions, the amino group is protonated to form an ammonium salt (-NH3+). This group is strongly deactivating and meta-directing.[13] Therefore, controlling the pH is essential for achieving the desired regioselectivity. In the provided protocol, the use of glacial acetic acid as a solvent provides a moderately acidic environment that allows the amino group to remain largely unprotonated and thus activating.

Directing Group Influence Diagram

The following diagram illustrates the directing effects of the hydroxyl and amino groups on the 2-aminophenol ring.

Caption: Directing effects of -OH and -NH2 groups on 2-aminophenol.

Conclusion

The electrophilic bromination of 2-aminophenol is a powerful reaction for the synthesis of halogenated aromatic compounds. A deep understanding of the underlying mechanistic principles, particularly the directing effects of the activating groups and the influence of reaction conditions such as temperature and pH, is critical for achieving high yields and the desired regioselectivity. The protocol and insights provided in this guide serve as a valuable resource for researchers navigating the synthesis of these important chemical building blocks.

References

- Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.

- PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dibromo-phenol.

- Experiment 16 – Electrophilic Aromatic Substitution. (n.d.).

- Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation.

- Google Patents. (n.d.). CN111302956A - Preparation method of 4-bromo-2-aminophenol.

- OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.

- Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.

- Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.

- eGyanKosh. (n.d.). EXPERIMENT 10 ESTIMATION OF PHENOLS.

- Chemguide. (n.d.). phenylamine (aniline) and bromine water.

- NIH. (n.d.). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives.

- Organic Syntheses. (n.d.). Phenol, o-bromo-.

- PubMed. (2016, February 15). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate].

- HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure. (2020, March 20).

- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.

- Khan Academy. (n.d.). Bromination of Aniline [Video].

- NIH. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

- ResearchGate. (2012, October 23). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?.

- ChemicalBook. (n.d.). 2-Amino-4-bromophenol synthesis.

- Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.

- ResearchGate. (n.d.). Influence of pH on Kinetics of Anilines Oxidation by Permanganate.

- Journal of Pharmaceutical Sciences. (1965, February). SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES.

Sources

- 1. Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]

- 3. SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. [Influence of pH on Kinetics of Anilines Oxidation by Permanganate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-4,5-dibromophenol: Chemical Properties, Structure, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Amino-4,5-dibromophenol. As a halogenated aminophenol, this compound presents a unique scaffold for medicinal chemistry and materials science. This document delves into its physicochemical characteristics, offers a plausible synthetic route with a detailed experimental protocol, and explores its spectral properties and reactivity. The insights provided herein are intended to empower researchers and drug development professionals to effectively utilize this versatile chemical building block in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound containing amino, hydroxyl, and bromo functional groups. These groups collectively influence its chemical behavior and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1037298-16-0 | [1] |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| Appearance | Predicted to be a solid | N/A |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

Chemical Structure

The structure of this compound features a benzene ring substituted with an amino group at position 2, a hydroxyl group at position 1, and two bromine atoms at positions 4 and 5. The relative positions of these functional groups are crucial for the molecule's reactivity and its potential to form intra- and intermolecular hydrogen bonds.

Caption: 2D structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the reduction of nitrophenols and should be optimized for this specific substrate.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dibromo-2-nitrophenol in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent. For example, tin(II) chloride dihydrate in concentrated hydrochloric acid is a common choice. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using SnCl₂, carefully neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide. The product can then be extracted into an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Analysis (Predicted)

Experimental spectral data for this compound is not widely published. However, the expected spectral features can be predicted based on the functional groups present in the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing and anisotropic effects of the bromine atoms. The protons of the -NH₂ and -OH groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The carbons bearing the amino and hydroxyl groups will be shifted upfield compared to benzene, while the carbons attached to the bromine atoms will be shifted downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching bands will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations will be found in the fingerprint region, typically below 700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2 and M+4) due to the presence of two bromine atoms. Fragmentation patterns would likely involve the loss of small molecules such as H₂O, NH₃, or Br.

Reactivity and Potential Derivatization

This compound possesses three reactive sites: the amino group, the hydroxyl group, and the aromatic ring with two bromine substituents. This multifunctionality makes it a versatile building block for the synthesis of more complex molecules.

Caption: Potential reaction pathways for this compound.

-

Reactions of the Amino Group: The primary amino group can undergo a variety of reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization to yield a diazonium salt, which is a versatile intermediate for introducing other functional groups.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This nucleophile can then participate in Williamson ether synthesis or be acylated to form esters.

-

Reactions involving the Bromine Substituents: The carbon-bromine bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drugs in development that explicitly use this compound as a starting material, the aminophenol scaffold is a common feature in many biologically active compounds. Halogenation, particularly bromination, can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. Furthermore, bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding.

The multifunctionality of this compound makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening. By systematically modifying the amino, hydroxyl, and bromo positions, a diverse range of derivatives can be generated to explore structure-activity relationships. For instance, aminophenols are precursors to a variety of heterocyclic systems, such as benzoxazoles, which are present in numerous pharmacologically active molecules. The presence of two bromine atoms also opens up the possibility of creating rigid, polycyclic structures through intramolecular cross-coupling reactions.

Safety and Handling

A material safety data sheet (MSDS) for this compound should be consulted before handling.[2] As a general precaution for a compound of this nature, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The toxicological properties of this compound have not been thoroughly investigated, and it should be treated as potentially hazardous.

References

-

This compound | C6H5Br2NO | CID 72183434 - PubChem. Retrieved from [Link]

Sources

CAS 1037298-16-0 spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of CAS 1037298-16-0 (2-Amino-4,5-dibromophenol)

Introduction: Defining the Molecule

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of molecules is paramount. This guide provides a detailed technical framework for the spectroscopic characterization of the compound registered under CAS number 1037298-16-0. This molecule is identified as this compound, a substituted aromatic amine and phenol. Its structure, featuring a hydroxyl group, an amino group, and two bromine atoms on a benzene ring, presents a unique spectroscopic fingerprint.

Understanding this fingerprint is critical for researchers in synthesis, quality control, and downstream applications. This document moves beyond a simple listing of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the foundational knowledge required to confirm the identity and purity of this compound.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₅Br₂NO

-

Molecular Weight: 266.92 g/mol

-

Monoisotopic Mass: 264.87379 Da[1]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.[2][3]

Expertise & Experience: The Rationale of NMR Experiment Design

The primary choice in solution-state NMR is the deuterated solvent. For this compound, a polar solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity ensures dissolution, and its proton signals do not obscure the regions where the analyte's aromatic, amine, and hydroxyl protons are expected to resonate. Furthermore, DMSO-d₆ is less volatile than other solvents like chloroform-d (CDCl₃), providing sample stability over longer experiment times. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm, ensuring data comparability across different instruments.[4]

Trustworthiness: A Self-Validating Protocol for NMR Sample Preparation

A high-quality spectrum is contingent on a meticulously prepared sample. The following protocol ensures spectral integrity by minimizing contaminants and optimizing sample concentration.[2][5][6]

Step-by-Step Protocol:

-

Material Weighing: Accurately weigh 5-10 mg of the solid this compound sample into a clean, dry vial. A higher concentration is generally better for ¹³C NMR, which is inherently less sensitive than ¹H NMR.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% TMS to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the spectrometer's probe.[5]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.

-

Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean, dry 5 mm NMR tube. This step filters out any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identifier.

Caption: NMR Sample Preparation and Acquisition Workflow.

Authoritative Grounding: Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The structure of this compound dictates a simple yet informative ¹H NMR spectrum. The two aromatic protons are in different chemical environments and are not adjacent, so they are expected to appear as singlets. The amine and hydroxyl protons are exchangeable and typically appear as broad singlets.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 10.0 | Broad Singlet | 1H | Phenolic -OH | The hydroxyl proton is acidic and subject to hydrogen bonding, resulting in a downfield, broad signal. Its chemical shift is concentration-dependent. |

| ~7.10 | Singlet | 1H | Ar-H (H-3) | This proton is ortho to the electron-donating -NH₂ group and meta to the -OH and one -Br group, leading to a relatively upfield aromatic signal. |

| ~6.80 | Singlet | 1H | Ar-H (H-6) | This proton is ortho to the strongly electron-donating -OH group and meta to the -NH₂ and one -Br group, resulting in the most upfield aromatic signal. |

| ~4.5 - 5.5 | Broad Singlet | 2H | Amine -NH₂ | Amine protons are also exchangeable and appear as a broad signal.[7] Their chemical shift can vary with solvent and concentration. |

-

D₂O Shake Experiment: Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum would cause the signals for the -OH and -NH₂ protons to disappear due to rapid proton-deuteron exchange. This is a definitive method for identifying these labile protons.[8]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons, as they are all in unique electronic environments. The chemical shifts are predicted based on the additive effects of the different substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145-150 | C-1 (C-OH) | The carbon directly attached to the highly electronegative oxygen atom is significantly deshielded and appears furthest downfield. |

| ~135-140 | C-2 (C-NH₂) | The carbon bonded to the nitrogen of the amino group is also deshielded, though less so than the C-OH carbon. |

| ~120-125 | C-6 (C-H) | This carbon is ortho to the -OH group and meta to the -NH₂ group, resulting in a moderately shielded signal. |

| ~115-120 | C-3 (C-H) | This carbon is ortho to the -NH₂ group and meta to the -OH group, leading to a more shielded signal compared to C-6. |

| ~110-115 | C-4 (C-Br) | The carbon bonded to bromine experiences a moderate deshielding effect. |

| ~105-110 | C-5 (C-Br) | The carbon bonded to the second bromine atom will have a similar chemical shift to C-4, but its precise location depends on the combined electronic effects. |

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[9]

Expertise & Experience: Choosing the Right IR Technique

For solid samples like this compound, Attenuated Total Reflectance (ATR) is the modern method of choice.[9] ATR requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra. The sample is simply placed in direct contact with a crystal (often diamond or zinc selenide), and an IR beam is passed through the crystal in such a way that it interacts with the sample surface.[10] This is a significant improvement over older, more laborious techniques like preparing KBr pellets.

Trustworthiness: A Self-Validating Protocol for ATR-FTIR Analysis

This protocol ensures a clean, artifact-free spectrum.

Step-by-Step Protocol:

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which is then subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to press the solid firmly and evenly against the crystal. Good contact between the sample and the crystal is essential for a strong signal.

-

Sample Scan: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

Caption: Attenuated Total Reflectance (ATR) FTIR Workflow.

Authoritative Grounding: Predicted IR Absorption Data

The IR spectrum of this compound will display characteristic absorption bands corresponding to its phenolic, amine, and aromatic functionalities.[11][12]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenol (-OH) |

| 3400 - 3300 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |

| 1620 - 1580 | Medium to Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 & 1475 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| ~1200 | Strong | C-O Stretch | Phenol |

| 700 - 500 | Medium to Strong | C-Br Stretch | Aryl Bromide |

Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation, offers clues about its structure.[5][13]

Expertise & Experience: Selecting the Ionization Method

For a relatively small, thermally stable organic molecule like this compound, Electron Ionization (EI) is a standard and highly effective method.[14][15] In EI, the sample is vaporized and bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to not only ionize the molecule, creating a molecular ion (M⁺˙), but also to cause it to break apart into smaller, characteristic fragment ions. This "hard" ionization technique yields a rich fragmentation pattern that acts as a molecular fingerprint.[16]

Trustworthiness: A Self-Validating Protocol for EI-MS Analysis

This generalized protocol outlines the key steps for EI-MS analysis.

Step-by-Step Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for a solid sample or by injecting a solution into a gas chromatograph (GC) coupled to the MS.

-

Vaporization: The sample is heated under vacuum to enter the gas phase.

-

Ionization: The gaseous molecules pass through the ion source, where they are bombarded by a 70 eV electron beam, forming the molecular ion and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Caption: Electron Ionization Mass Spectrometry (EI-MS) Workflow.

Authoritative Grounding: Predicted Mass Spectrum and Fragmentation

The most telling feature in the mass spectrum of this compound is the isotopic pattern caused by bromine. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.[17] A molecule containing two bromine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (and any fragment containing two bromines) at M+, M+2, and M+4 with relative intensities of approximately 1:2:1.[18][19]

Predicted Major Ions in the Mass Spectrum:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |

| 265 / 267 / 269 | [C₆H₅Br₂NO]⁺˙ | Molecular Ion (M⁺˙) . The 1:2:1 isotopic pattern is the definitive signature of a dibrominated compound. |

| 186 / 188 | [C₆H₄BrNO]⁺˙ | Loss of one Br radical. This fragment will show a 1:1 isotopic pattern characteristic of a monobrominated species. |

| 158 / 160 | [C₅H₃BrO]⁺˙ | Loss of Br and HCN (from the amine group). |

| 107 | [C₆H₅NO]⁺˙ | Loss of two Br radicals. |

| 78 | [C₅H₄O]⁺˙ | Loss of two Br radicals and HCN. |

Conclusion: A Synergistic Approach to Structural Verification

The structural confirmation of CAS 1037298-16-0 (this compound) relies on the synergistic interpretation of data from multiple spectroscopic techniques.

-

NMR Spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the presence of two isolated aromatic protons and the positions of the functional groups.

-

IR Spectroscopy acts as a rapid functional group check, confirming the presence of the phenolic -OH, the primary amine -NH₂, and the aromatic ring.

-

Mass Spectrometry provides the molecular weight and, most critically, the unmistakable 1:2:1 isotopic signature of the two bromine atoms, offering conclusive evidence of the elemental composition.

Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this compound, empowering researchers with the confidence needed for their drug development and scientific endeavors.

References

- Vertex AI Search. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. Retrieved January 4, 2026.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 4, 2026, from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved January 4, 2026, from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved January 4, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved January 4, 2026, from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved January 4, 2026, from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved January 4, 2026, from [Link]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 4, 2026, from [Link]

- PopAi. (n.d.). Explain the principles and applications of NMR spectroscopy... Retrieved January 4, 2026.

- UCI Machine Learning Repository. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved January 4, 2026.

-

Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved January 4, 2026, from [Link]

-

MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved January 4, 2026, from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved January 4, 2026, from [Link]

- ElectronicsAndBooks. (n.d.). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Retrieved January 4, 2026.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved January 4, 2026, from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved January 4, 2026, from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved January 4, 2026, from [Link]

- Fiveable. (n.d.). Spectroscopy of Amines. Retrieved January 4, 2026.

-

Wikipedia. (n.d.). Electron ionization. Retrieved January 4, 2026, from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved January 4, 2026, from [Link]

- ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved January 4, 2026.

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 4, 2026, from [Link]

-

PubMed. (n.d.). Mass spectrometric detection of the Gibbs reaction for phenol analysis. Retrieved January 4, 2026, from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved January 4, 2026, from [Link]

- ResearchGate. (n.d.). A comparison of the finger print region of the infrared spectra of aniline... Retrieved January 4, 2026.

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved January 4, 2026, from [Link]

- ACS Publications. (2020, October 16). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm)... The Journal of Organic Chemistry. Retrieved January 4, 2026.

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved January 4, 2026.

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 4, 2026, from [Link]

- MDPI. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

- IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved January 4, 2026.

- NMRDB.org. (n.d.). CASPRE - 13C NMR Predictor. Retrieved January 4, 2026.

- PubMed Central. (2021, June 2). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Retrieved January 4, 2026.

- ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-... Retrieved January 4, 2026.

- ACD/Labs. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dibromophenol. Retrieved January 4, 2026.

- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved January 4, 2026.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 4, 2026.

- IntechOpen. (n.d.).

- SpectraBase. (n.d.). 2-Amino-1-(4-bromophenyl)ethan-1-ol - Optional[Vapor Phase IR] - Spectrum. Retrieved January 4, 2026.

Sources

- 1. This compound | C6H5Br2NO | CID 72183434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. organomation.com [organomation.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. benchchem.com [benchchem.com]

solubility of 2-Amino-4,5-dibromophenol in common organic solvents

An In-depth Technical Guide on the Solubility of 2-Amino-4,5-dibromophenol in Common Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in pharmaceutical and chemical research. The document delineates the theoretical principles governing its solubility, drawing on its molecular structure and the physicochemical properties of common organic solvents. Detailed, field-proven experimental protocols for both the determination of solubility via the shake-flask method and subsequent quantification using High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy are presented. This guide is intended for researchers, scientists, and professionals in drug development, offering both predictive insights and practical methodologies for handling this compound.

Introduction: The Significance of Solubility in a Research Context

This compound is a substituted aromatic compound featuring a phenol, an amine, and two bromine substituents. Its structural complexity makes it a valuable building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The solubility of a compound is a critical physicochemical parameter that dictates its utility in various applications. For instance, in drug development, solubility profoundly impacts bioavailability, formulation, and routes of administration. In chemical synthesis, it is crucial for reaction kinetics, purification, and crystallization processes. An in-depth understanding of the solubility of this compound is therefore paramount for its effective application.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility.[1][2][3] This principle is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The molecular structure of this compound possesses both polar and non-polar characteristics:

-

Polar Features: The hydroxyl (-OH) and amino (-NH2) groups are capable of forming strong hydrogen bonds. The electronegative oxygen and nitrogen atoms in these groups also contribute to the molecule's overall polarity.

-

Non-Polar Features: The benzene ring and the two bromine atoms contribute to the non-polar character of the molecule. While bromine is electronegative, its larger size and the covalent nature of the C-Br bond in this context contribute to van der Waals interactions.

Based on these structural attributes, we can predict the solubility of this compound in a range of common organic solvents:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The presence of the hydroxyl and amino groups in this compound suggests that it will exhibit favorable interactions with these solvents, leading to moderate to good solubility. However, the non-polar benzene ring and bromine atoms will limit its solubility in highly polar solvents like water. The solubility of similar compounds, such as 4-bromophenol, is known to be enhanced in polar organic solvents.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds but do not donate them as readily as protic solvents. The polar nature of these solvents should allow for favorable dipole-dipole interactions with this compound, likely resulting in good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. The polar hydroxyl and amino groups of this compound will have unfavorable interactions with these non-polar solvents, leading to poor solubility. The solubility of 4-bromophenol is noted to be low in non-polar solvents.[5]

Experimental Determination of Equilibrium Solubility

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol for the Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[7]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial. It is critical to avoid aspirating any solid particles. Filtration through a chemically inert filter (e.g., PTFE) is recommended.

-

Dilution: Accurately dilute the collected samples with an appropriate solvent to bring the concentration within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as HPLC or UV-Vis spectroscopy.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification of this compound

Accurate quantification of the dissolved compound is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its high sensitivity and specificity for aromatic amines and phenols.[8][9][10] UV-Vis spectroscopy offers a simpler, though potentially less specific, alternative.[11][12]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is well-suited for the analysis of this compound.

Protocol:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system and record the peak areas.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Solubility Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

Typical HPLC Parameters:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at the wavelength of maximum absorbance (λmax) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

UV-Vis Spectroscopy Method

This method is based on the Beer-Lambert law and is suitable for rapid quantification if no other compounds in the solution absorb at the same wavelength.[13][14]

Protocol:

-

Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Standard Preparation and Calibration: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted samples from the solubility experiment at λmax.

-

Concentration Determination and Solubility Calculation: Use the calibration curve to determine the concentration and then calculate the original solubility, accounting for any dilutions.

Analytical Workflow Diagram

Caption: General workflow for analytical quantification.

Predicted Solubility Data and Interpretation

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Hexane | 0.1 | Non-Polar | Very Low | Unfavorable interactions with polar functional groups. |

| Toluene | 2.4 | Non-Polar (Aromatic) | Low | Aromatic character offers some interaction with the benzene ring, but overall polarity mismatch is significant. |

| Dichloromethane | 3.1 | Polar Aprotic | Moderate | Capable of dipole-dipole interactions. |

| Ethyl Acetate | 4.4 | Polar Aprotic | Moderate to High | Good hydrogen bond acceptor. |

| Acetone | 5.1 | Polar Aprotic | High | Strong hydrogen bond acceptor. |

| Ethanol | 4.3 | Polar Protic | High | Strong hydrogen bond donor and acceptor. |

| Methanol | 5.1 | Polar Protic | High | Strong hydrogen bond donor and acceptor; high polarity. |

| Water | 10.2 | Polar Protic | Low to Moderate | Strong hydrogen bonding is offset by the large non-polar scaffold of the molecule. |

Interpretation:

The predicted trend shows that the solubility of this compound is expected to be highest in polar solvents, particularly those that can engage in hydrogen bonding (e.g., methanol, ethanol, acetone). The presence of both a hydrogen bond donor (-OH) and acceptor (-NH2) in the solute molecule facilitates strong interactions with these solvents. Conversely, the solubility is predicted to be very low in non-polar solvents like hexane, where the energy required to break the solute-solute hydrogen bonds is not compensated by solute-solvent interactions. The solubility in water is expected to be limited due to the hydrophobic nature of the dibrominated benzene ring.

Challenges and Key Considerations

-

pH-Dependent Solubility: The presence of a weakly acidic phenolic hydroxyl group and a weakly basic amino group means that the solubility of this compound will be pH-dependent in aqueous and protic solvents. At low pH, the amino group will be protonated, and at high pH, the hydroxyl group will be deprotonated, both of which would likely increase aqueous solubility.[4][15]

-

Compound Stability: It is important to assess the stability of this compound in the chosen solvents over the duration of the experiment, as degradation could lead to inaccurate results.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to use a consistent solid form for all experiments.

Conclusion

The solubility of this compound is a complex interplay of its polar functional groups and its non-polar aromatic core. It is predicted to be most soluble in polar organic solvents, with limited solubility in water and very low solubility in non-polar solvents. This technical guide provides the theoretical foundation and practical, detailed protocols necessary for researchers to experimentally determine and accurately quantify the solubility of this compound in a variety of solvent systems. Such data is invaluable for the informed design of synthetic routes, formulations, and other applications in scientific research.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

ResearchGate. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Solubility of Things. (n.d.). 4-Bromophenol. [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085-11109. [Link]

-

Bendaha, H., & El-Ghadraoui, A. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Analytical & Pharmaceutical Research, 12(2), 54-57. [Link]

-

LCGC International. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

-

PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Knowledge UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

-

ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Journal Unusida. (2020). Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. [Link]

-

Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. [Link]

-

Sibaonuo Chemical. (2025, November 20). What is the solubility of 4 - bromophenol in organic solvents?[Link]

-

PubChem. (n.d.). This compound. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

PubChem. (n.d.). 4-Bromophenol. [Link]

-

ResearchGate. (2022). UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. [Link]

-

RJPBCS. (2017). Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. [Link]

-

University of California, Davis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. (2014, December 15). To determine the concentration of trace amounts of phenol in aqueous solutions, which technique is better: HPLC or UV-Visible spectroscopy?[Link]

-

PubMed. (2003). Water Solubility and Partitioning Behavior of Brominated Phenols. [Link]

-

Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

-

Oxford Academic. (2003). Water solubility and partitioning behavior of brominated phenols. [Link]

-

ChemBK. (2024, April 10). 2-Amino-4-bromo-phenol. [Link]

-

Tradeindia. (n.d.). This compound at Best Price in Hyderabad, Telangana. [Link]

-

Indian Journal of Chemistry. (1985). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. jnsparrowchemical.com [jnsparrowchemical.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ovid.com [ovid.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. ijset.in [ijset.in]

- 12. journal.unusida.ac.id [journal.unusida.ac.id]

- 13. researchgate.net [researchgate.net]

- 14. rjpbcs.com [rjpbcs.com]

- 15. www1.udel.edu [www1.udel.edu]

hazards and safety precautions for handling 2-Amino-4,5-dibromophenol

An In-depth Technical Guide to the Safe Handling of 2-Amino-4,5-dibromophenol

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Compound

This compound (CAS No: 1037298-16-0; Molecular Formula: C₆H₅Br₂NO) is a halogenated aromatic compound utilized primarily in research and development settings.[1][2] Its structure, featuring an aminophenol core with two bromine substituents, makes it a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agricultural industries.[3] However, the very reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks for laboratory personnel.

This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety precautions for its handling, storage, and disposal. The protocols described herein are designed for researchers, scientists, and drug development professionals, synthesizing established safety principles with practical, field-proven insights.

Section 1: Hazard Identification and Analysis

While a specific, comprehensive Safety Data Sheet (SDS) with full GHS classification for the this compound isomer is not consistently available, a robust safety profile can be constructed by examining closely related structural analogs.[1] The hazards presented by isomers such as 2-Amino-4,6-dibromophenol provide a reliable basis for establishing precautionary handling procedures.[4] The presence of the phenolic hydroxyl group, the aromatic amine, and heavy bromine atoms suggests a profile of irritation, sensitization, and potential toxicity.

GHS Hazard Classification (Based on Structural Analogs)

The following table summarizes the expected hazards based on data from well-documented isomers. It is imperative to handle this compound as if it possesses all of these potential hazards.

| Hazard Class | Hazard Category | GHS Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [4][5][6] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5] |

Expert Insight: The potential for respiratory sensitization (H334) is a critical concern.[4] This indicates that initial inhalation exposure may not cause a severe reaction, but subsequent exposures, even at very low levels, could trigger a serious allergic response, such as an asthma attack. This causality underscores the absolute necessity of preventing inhalation of the compound in its solid, powdered form through stringent engineering controls.

Section 2: Risk Mitigation and the Hierarchy of Controls

A proactive approach to safety involves implementing a multi-layered defense system known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to protect laboratory personnel. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The Primary Barrier

Engineering controls are designed to physically isolate the operator from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound, especially the weighing of the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[7]

-

Ventilation: The laboratory should be equipped with general ventilation that ensures a sufficient rate of air exchange.[8]

-

Emergency Facilities: Easily accessible and fully functional safety showers and eyewash stations are mandatory in any area where this chemical is handled.[6][9][10]

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical must be available to all personnel.

-

Training: All users must be thoroughly trained on the specific hazards, handling protocols, and emergency procedures for this compound before beginning work.

-

Restricted Access: Areas where this chemical is stored and handled should be clearly marked and access should be restricted to authorized and trained personnel only.

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is critical and must not be compromised.

| PPE Category | Recommendation and Rationale | Source |

| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN166 standards are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing. | [9][11][12] |

| Skin Protection | A chemical-resistant lab coat (fully buttoned with tight-fitting cuffs) is required. Disposable gowns may be preferable. | [13][14] |

| Hand Protection | Nitrile rubber gloves are recommended for splash protection. Always inspect gloves before use and remove them using the proper technique to avoid self-contamination. For prolonged contact, consider thicker gloves (e.g., butyl rubber) and consult a glove compatibility chart. Change gloves immediately if contamination is suspected. | [12][13][15] |

| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are not available or are insufficient (e.g., during a large spill cleanup). For a solid particulate, a Type N95 (US) or Type P1 (EN 143) dust mask may be sufficient. If vapors are possible, an air-purifying respirator with an organic vapor cartridge is necessary. | [12][13] |

Section 4: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing and using solid this compound.

Workflow: Weighing Solid this compound

Caption: Step-by-step workflow for safely weighing the solid compound in a fume hood.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][16]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][9][17]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][18]

Spill Management

-

Small Spill (Solid):

-

Alert personnel in the immediate area.

-

Ensure full PPE is worn, including respiratory protection if necessary.

-

Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid creating dust.[10][16]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spill:

-

Evacuate the area immediately.

-

Alert your institution's emergency response team.

-

Isolate the area and prevent entry.

-

Section 6: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9]

-

Disposal: All waste material (including contaminated PPE, absorbent material, and empty containers) must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9][15]

References

-

2-Amino-4,6-dibromophenol | C6H5Br2NO | CID 351863. PubChem. [Link]

-

This compound | C6H5Br2NO | CID 72183434. PubChem. [Link]

-

4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107. PubChem. [Link]

-

2-Amino-4-bromo-phenol. (2024-04-10). ChemBK. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). NIOSH. [Link]

-

Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

-

Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

-

Personal Protective Equipment. UBC. [Link]

-

This compound at Best Price. Tradeindia. [Link]

-

2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY. New Jersey Department of Health. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C6H5Br2NO | CID 72183434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound at Best Price in Hyderabad, Telangana | Vignasai Laboratories Pvt. Ltd. [tradeindia.com]

- 4. 2-Amino-4,6-dibromophenol | C6H5Br2NO | CID 351863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 12. benchchem.com [benchchem.com]

- 13. pppmag.com [pppmag.com]

- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 15. cochise.edu [cochise.edu]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. nj.gov [nj.gov]

- 18. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Strategic Utility of 2-Amino-4,5-dibromophenol: A Versatile Building Block in Modern Organic Synthesis

Abstract

In the landscape of contemporary organic synthesis, the strategic incorporation of polyfunctionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Amino-4,5-dibromophenol has emerged as a highly valuable and versatile precursor, particularly in the synthesis of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into its role in the construction of key heterocyclic scaffolds, including benzoxazoles and phenoxazines, and explore its utility in palladium-catalyzed cross-coupling reactions, thereby showcasing its strategic importance as a cornerstone for molecular innovation.

Introduction: The Significance of Halogenated Aminophenols

Halogenated organic compounds are fundamental building blocks in organic synthesis, offering reactive handles for a myriad of chemical transformations. The presence of halogen atoms, particularly bromine, on an aromatic ring provides a strategic advantage for chemists, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds through well-established methodologies such as palladium-catalyzed cross-coupling reactions. When combined with other functional groups, such as the amino and hydroxyl moieties present in 2-aminophenols, the synthetic utility is significantly amplified.

This compound (CAS No. 1037298-16-0) is a trifunctional arene that presents a unique combination of reactive sites: a nucleophilic amino group, a phenolic hydroxyl group, and two bromine atoms at positions amenable to selective functionalization. This distinct arrangement of functional groups allows for a diverse range of synthetic manipulations, making it an attractive starting material for the synthesis of a variety of complex molecules. This guide will illuminate the causal relationships behind experimental choices when utilizing this powerful building block, providing a robust framework for its application in research and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂NO | [PubChem][1] |

| Molecular Weight | 266.92 g/mol | [PubChem][1] |

| Appearance | Off-white to light brown crystalline solid | (Typical) |

| Melting Point | Not widely reported, requires experimental determination | |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Methanol) | (Inferred) |

| CAS Number | 1037298-16-0 | [PubChem][1] |

Spectroscopic Characterization (Predicted):

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, as well as broad signals for the amino and hydroxyl protons. The chemical shifts would be influenced by the electronic effects of the bromine, amino, and hydroxyl substituents.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum would display six signals corresponding to the aromatic carbons. The carbons bearing the bromine, amino, and hydroxyl groups would exhibit characteristic chemical shifts.

-

Mass Spectrometry (ESI): The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound, with intense peaks for [M+H]⁺ and [M-H]⁻ ions.

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the halogenation of phenols and the reduction of nitroarenes. A common precursor for brominated aminophenols is the corresponding nitrophenol.

Conceptual Synthetic Workflow:

Caption: A potential synthetic pathway to this compound.

Detailed Experimental Protocol (Adapted from general procedures for bromination of phenols):

Step 1: Bromination of 2-Aminophenol

Caution: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a solution of 2-aminophenol (10.9 g, 0.1 mol) in glacial acetic acid (200 mL) in a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (35.1 g, 0.22 mol, 2.2 equivalents) in glacial acetic acid (50 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude product, which will likely be a mixture of mono- and di-brominated isomers, can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Rationale for Experimental Choices: The use of glacial acetic acid as a solvent provides a polar medium that can facilitate the electrophilic aromatic substitution. The reaction is performed at low temperature to control the reactivity of bromine and minimize the formation of undesired byproducts. Using a slight excess of bromine ensures the formation of the dibrominated product.

Key Applications in Organic Synthesis

The strategic arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.

Synthesis of Dibrominated Benzoxazoles

Benzoxazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules and functional materials.[2][3] The condensation of 2-aminophenols with carboxylic acids or their derivatives is a common and effective method for their synthesis.[4]

Reaction Workflow:

Caption: General scheme for the synthesis of dibrominated benzoxazoles.

Detailed Experimental Protocol (Adapted from general benzoxazole synthesis):

-

In a round-bottom flask, combine this compound (2.67 g, 10 mmol), a carboxylic acid (e.g., benzoic acid, 1.22 g, 10 mmol), and polyphosphoric acid (PPA) (20 g).

-

Heat the reaction mixture with stirring to 180-200 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to approximately 100 °C and then carefully pour it into a beaker containing ice-water (200 mL) with vigorous stirring.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration and wash it with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the desired 6,7-dibromo-2-substituted-benzoxazole.[5]